Cas no 34839-04-8 (18:0(2S-OH) Ceramide)

18:0(2S-OH) Ceramide is a sphingolipid featuring an 18-carbon saturated fatty acid chain (stearic acid) with a 2S-hydroxyl modification. This structural specificity enhances its role in maintaining skin barrier integrity and cellular membrane stability. The 2S-hydroxy group improves intermolecular hydrogen bonding, promoting tighter lipid packing and increased stratum corneum cohesion. Its biochemical properties make it valuable in dermatological research, particularly for studying moisture retention, barrier repair, and lipid bilayer organization. The stereospecific hydroxylation at the C2 position also influences signaling pathways related to cellular differentiation and apoptosis. Suitable for analytical standards or formulation studies, this ceramide variant offers high purity and reproducibility for precise experimental applications.
18:0(2S-OH) Ceramide structure
18:0(2S-OH) Ceramide structure
Product Name:18:0(2S-OH) Ceramide
CAS No:34839-04-8
MF:C36H71NO4
MW:581.953252077103
CID:4763892
Update Time:2025-05-25

18:0(2S-OH) Ceramide Chemical and Physical Properties

Names and Identifiers

    • 18:0(2S-OH) CERAMIDE
    • Octadecanamide, 2-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]-, [1S-[1R*(R*),2S*,3E]]- (9CI)
    • 18:0(2S-OH) Ceramide
    • Inchi: 1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-35,38-40H,3-27,29,31-32H2,1-2H3,(H,37,41)/b30-28+/t33-,34?,35+/m0/s1
    • InChI Key: ZNZKGWLGVHSOIV-MNNDHEQKSA-N
    • SMILES: C(N[C@@H](CO)C(O)/C=C/CCCCCCCCCCCCC)(=O)[C@H](O)CCCCCCCCCCCCCCCC

Experimental Properties

  • Density: 0.944±0.06 g/cm3(Predicted)
  • Boiling Point: 721.3±60.0 °C(Predicted)
  • pka: 13.26±0.20(Predicted)

18:0(2S-OH) Ceramide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

18:0(2S-OH) Ceramide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
860830P-5MG
18:0(2S-OH) Ceramide
34839-04-8
5mg
¥3207.48 2023-11-02
AN HUI ZE SHENG Technology Co., Ltd.
860830P-5mg
34839-04-8
5mg
¥3082.92 2023-09-15

Additional information on 18:0(2S-OH) Ceramide

18:0(2S-OH) Ceramide (CAS No. 34839-04-8): A Comprehensive Overview

Ceramides are a class of lipid molecules that play a critical role in maintaining the integrity and functionality of biological membranes. Among the various ceramide isoforms, 18:0(2S-OH) Ceramide (CAS No. 34839-04-8) has garnered significant attention due to its unique structural properties and diverse biological functions. This compound, also referred to as Ceramide C6, is characterized by its hydroxyl group at the second position of the sphingoid backbone and an 18-carbon fatty acid chain. Recent advancements in lipidomics and cell biology have shed light on its role in cellular signaling, inflammation, and skin health, making it a subject of intense research interest.

The CAS No. 34839-04-8 designation uniquely identifies 18:0(2S-OH) Ceramide in chemical databases, facilitating its identification and reference in scientific literature. This ceramide isoform is particularly abundant in human skin, where it contributes to the formation of the stratum corneum lipid barrier. The stratum corneum is the outermost layer of the epidermis, responsible for protecting the body from environmental stressors such as UV radiation, pathogens, and water loss. Deficiencies in ceramides, including 18:0(2S-OH) Ceramide, have been linked to conditions such as atopic dermatitis and psoriasis, emphasizing its importance in maintaining skin homeostasis.

Recent studies have explored the biosynthesis of 18:0(2S-OH) Ceramide, revealing intricate enzymatic pathways involving serine palmitoyltransferase (SPT) and ceramide synthases. These enzymes catalyze the formation of ceramides from fatty acids and sphingoid precursors, with 18:0(2S-OH) Ceramide being synthesized via a specific isoform of ceramide synthase. Understanding these pathways has implications for therapeutic interventions targeting ceramide metabolism in skin disorders.

In addition to its structural role in the skin, 18:0(2S-OH) Ceramide has been implicated in cellular signaling processes. It acts as a precursor for bioactive sphingolipids such as sphingosine-1-phosphate (S1P), which regulates cell proliferation, apoptosis, and inflammation. Emerging research highlights its potential as a modulator of inflammatory pathways, offering new avenues for treating chronic inflammatory diseases.

The application of 18:0(2S-OH) Ceramide extends beyond basic research into cosmetic and pharmaceutical industries. Its ability to enhance skin barrier function makes it a valuable ingredient in skincare products aimed at addressing dryness, irritation, and aging. Moreover, advancements in nanotechnology have enabled the formulation of delivery systems that enhance the bioavailability of ceramides, further expanding their therapeutic potential.

In conclusion, 18:0(2S-OH) Ceramide (CAS No. 34839-04-8) is a multifaceted lipid molecule with significant implications for skin health and beyond. Its unique properties and diverse functions continue to be elucidated through cutting-edge research, paving the way for innovative applications in medicine and cosmetics.

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